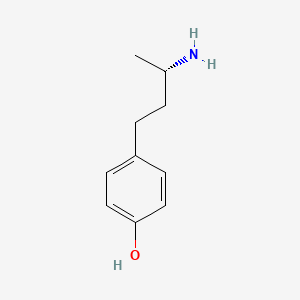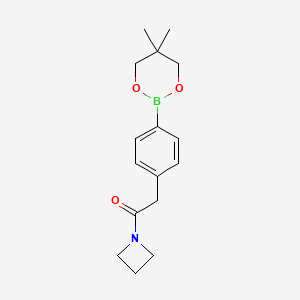
Zinc 2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 2-mercaptobenzothiazole is a white to yellow solid at ambient temperatures. It is known for its slight odor and is commonly sold in powder form. This compound is widely used as a vulcanization accelerator in the production of tires and other rubber products. Additionally, it serves as a fungicide .
Preparation Methods
Zinc 2-mercaptobenzothiazole is synthesized through the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation through the addition of acid . This method ensures the production of high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Zinc 2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized efficiently by hydrogen peroxide in the presence of sodium carbonate.
Reduction: Treatment with Raney nickel results in monodesulfurization, giving benzothiazole.
Substitution: The compound is insoluble in water but dissolves upon the addition of a base, reflecting deprotonation.
Common reagents used in these reactions include hydrogen peroxide, sodium carbonate, and Raney nickel. Major products formed from these reactions include benzothiazole and its derivatives.
Scientific Research Applications
Zinc 2-mercaptobenzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Zinc 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a thyroid peroxidase inhibitor in humans . Additionally, it inhibits several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and enzyme inhibitory activities.
Comparison with Similar Compounds
Zinc 2-mercaptobenzothiazole can be compared with other similar compounds, such as:
2-Mercaptobenzothiazole: This compound is used in the sulfur vulcanization of rubber and exhibits similar antimicrobial and antifungal activities.
Dibenzothiazole disulfide: Another compound used in rubber vulcanization, known for its effectiveness as a vulcanization accelerator.
The uniqueness of this compound lies in its dual role as a vulcanization accelerator and a fungicide, making it highly valuable in both the rubber industry and agricultural applications .
Properties
Molecular Formula |
C7H5NS2Zn |
|---|---|
Molecular Weight |
232.6 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/C7H5NS2.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
GIUBHMDTOCBOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Zn] |
Color/Form |
LIGHT YELLOW POWDER |
density |
1.7 AT 25 °C/4 °C |
physical_description |
Dry Powder; NKRA Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol](/img/structure/B8769492.png)
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B8769494.png)

![3,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B8769528.png)






![7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B8769580.png)
![5-(3-{[1-(Benzylsulfonyl)piperidin-4-Yl]amino}phenyl)-4-Bromo-3-(Carboxymethoxy)thiophene-2-Carboxylic Acid](/img/structure/B8769584.png)


